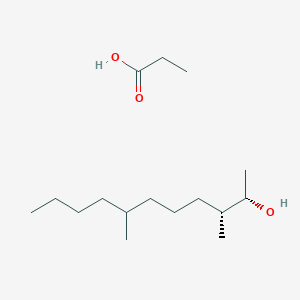
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is an organic compound that features a unique combination of a secondary alcohol and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve high yields and enantioselectivity. The reaction is typically conducted in a continuous flow reactor to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the corresponding alkyl halides.
Applications De Recherche Scientifique
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The secondary alcohol group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- 3,7-dimethylundecanoic acid
Uniqueness
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
207351-70-0 |
|---|---|
Formule moléculaire |
C16H34O3 |
Poids moléculaire |
274.44 g/mol |
Nom IUPAC |
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid |
InChI |
InChI=1S/C13H28O.C3H6O2/c1-5-6-8-11(2)9-7-10-12(3)13(4)14;1-2-3(4)5/h11-14H,5-10H2,1-4H3;2H2,1H3,(H,4,5)/t11?,12-,13+;/m1./s1 |
Clé InChI |
SLAOPQSMGZESHU-VHBLZNKNSA-N |
SMILES isomérique |
CCCCC(C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
SMILES canonique |
CCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


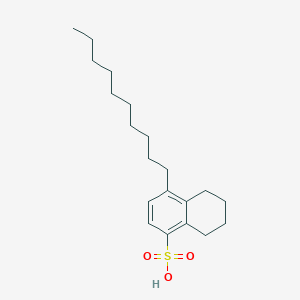
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
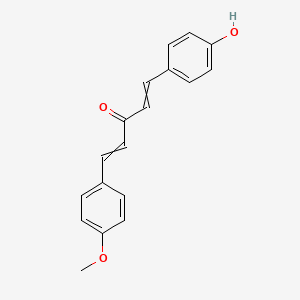
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
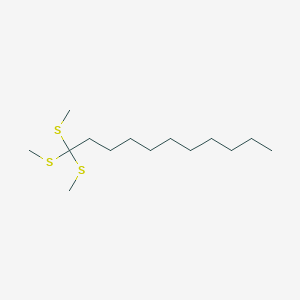
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
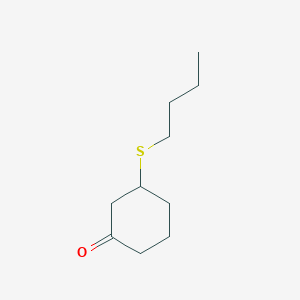
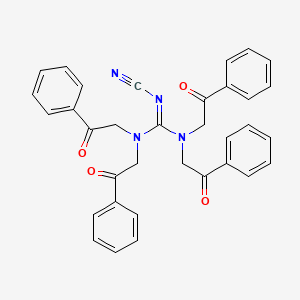
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
